molecular formula C18H20N4O4S2 B2740278 Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 1021217-41-3

Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2740278
CAS No.: 1021217-41-3
M. Wt: 420.5
InChI Key: YLJPHNXMUSDFCK-UHFFFAOYSA-N
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Description

The target compound features a bicyclic thiazolo[3,2-a]pyrimidine core fused with a cyclopentane ring, substituted at the 3-position by an acetic acid derivative. Key structural motifs include:

  • Thiazolo[3,2-a]pyrimidine: A nitrogen-sulfur heterocycle with demonstrated pharmacological relevance.
  • Acetamido-thiazole linkage: Introduces hydrogen-bonding capacity and structural rigidity.
  • Ethyl ester: Modifies solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-2-26-15(24)6-10-8-27-17(19-10)21-14(23)7-11-9-28-18-20-13-5-3-4-12(13)16(25)22(11)18/h8,11H,2-7,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPHNXMUSDFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazolo[3,2-a]pyrimidine derivatives through cyclization reactions. A notable method for synthesizing thiazolo[3,2-a]pyrimidine derivatives is a one-pot procedure that has been documented in literature. The reaction generally employs polyphosphoric acid as a catalyst and involves the condensation of various precursors under controlled temperature conditions .

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. For instance, compounds synthesized in related studies showed varying degrees of effectiveness against bacterial strains when compared to standard antibiotics. The antimicrobial screening revealed that certain derivatives had enhanced activity profiles compared to reference drugs .

Anti-inflammatory and Analgesic Effects

In a comparative study on thiazolo derivatives similar to this compound, compounds demonstrated significant anti-inflammatory effects. The maximum anti-inflammatory activity was observed at 5 hours post-administration when compared to indomethacin. Furthermore, analgesic activity was also noted to peak at the same interval when tested against aspirin .

Hypolipidemic Activity

Another area of interest is the compound's potential hypolipidemic effects. In studies involving related thiazole derivatives, compounds have shown the ability to reduce serum cholesterol and triglyceride levels significantly in animal models. For example, a related compound was able to reduce these levels by 23% and 35%, respectively, suggesting that this compound may possess similar properties .

Case Studies

  • Antimicrobial Screening : A study conducted on various thiazolo[3,2-a]pyrimidine derivatives showed that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results were measured using Minimum Inhibitory Concentration (MIC) methods.
    CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
    Compound A3216
    Compound B6432
    Ethyl Derivative168
  • Inflammation Model : In an experimental model of inflammation induced by carrageenan in rats, the administration of ethyl derivatives resulted in a significant reduction in paw edema compared to control groups.
    Time (hours)Paw Edema (mm) ControlPaw Edema (mm) Treated
    186
    5104
    24125

Comparison with Similar Compounds

Structural Analogues

Cyclopenta[d]thiazolo[3,2-a]pyrimidine Derivatives
  • (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS 1125409-81-5):
    • Difference : Carboxylic acid group instead of ethyl ester.
    • Impact : Lower logP (predicted) and faster renal clearance due to polar carboxylate .
  • Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Difference : Benzylidene and phenyl substituents enhance π-π stacking.
    • Structural Insight : Single-crystal X-ray data (R factor = 0.044) confirm planar thiazolo-pyrimidine core .
Thieno vs. Thiazolo Fused Systems
  • Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0): Difference: Thieno[2,3-d]pyrimidine replaces thiazolo[3,2-a]pyrimidine. Impact: Reduced basicity due to sulfur’s lower electronegativity in thiophene versus thiazole. Bioactivity may differ in cellular uptake .
Imidazo and Oxazolo Analogues
  • N-(2-(4-substituted phenyl)-5-oxoimidazolidin-1-yl)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carboxamides: Difference: Oxazolo[3,2-a]pyrimidine core with imidazolidinone substituents. Activity: Exhibited antibacterial efficacy (MIC = 8–32 µg/mL against S.

Physicochemical Properties

Property Target Compound Acid Form (CAS 1125409-81-5) Thieno Analog (CAS 573938-02-0)
Molecular Weight ~298.29 (estimated) 252.29 479.94
logP (Predicted) 2.8–3.2 1.5–2.0 3.5–4.0
Solubility (Water) Low (ester) Moderate (carboxylic acid) Very Low (chlorophenyl group)
Thermal Stability Stable to 150°C (analog data) Decomposes ~200°C N/A

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